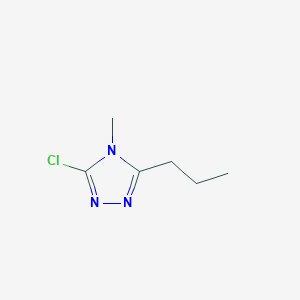

3-chloro-4-methyl-5-propyl-4H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

- Aromatase Inhibitors : Some derivatives of 4H-1,2,4-triazole show promise as aromatase inhibitors, which are relevant in breast cancer treatment .

- Corrosion Inhibitors : Triazoles are used to protect metals from corrosion. They form a protective layer on metal surfaces, preventing oxidation and degradation .

- Stabilizers in Polymers : Triazole derivatives find applications as stabilizers in polymer materials, enhancing their durability and resistance to environmental factors .

- Ligands : Triazoles serve as ligands in coordination chemistry. Their unique structure allows them to coordinate with metal ions, influencing reactivity and catalysis .

- Herbicides and Pesticides : Researchers explore triazole-based compounds as potential herbicides and pesticides. These compounds may selectively target specific plant or insect enzymes .

- Analytical Reagents : Triazoles can be used as reagents in analytical chemistry. They participate in reactions that help detect or quantify specific compounds .

- Dye Synthesis : Triazoles are precursors for various dyes and colorants. Their chemical versatility allows for the creation of vibrant and stable color molecules .

Medicinal Chemistry and Drug Development

Materials Science and Corrosion Inhibition

Coordination Chemistry and Ligands

Agrochemicals and Pesticides

Analytical Chemistry and Reagents

Dyes and Colorants

Safety and Hazards

Mechanism of Action

Target of Action

1,2,4-Triazoles are a class of compounds known for their diverse biological activities. They can interact with various biological targets, including enzymes and receptors, depending on their specific structures and functional groups .

Mode of Action

The mode of action of 1,2,4-triazoles can vary widely. Some triazoles inhibit the function of certain enzymes, while others may act as agonists or antagonists at various receptors

Biochemical Pathways

1,2,4-Triazoles can affect multiple biochemical pathways depending on their specific targets. For example, some triazoles have antiviral activity and can interfere with viral replication pathways .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1,2,4-triazoles can vary depending on their specific structures. Some triazoles are well absorbed and widely distributed in the body, while others may be rapidly metabolized and excreted .

Result of Action

The molecular and cellular effects of 1,2,4-triazoles can vary widely depending on their specific targets and mode of action. Some triazoles have antimicrobial activity and can kill or inhibit the growth of bacteria and fungi .

properties

IUPAC Name |

3-chloro-4-methyl-5-propyl-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClN3/c1-3-4-5-8-9-6(7)10(5)2/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBMDKMULWTQPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(N1C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-methyl-5-propyl-4H-1,2,4-triazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-hydroxy-8-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2490322.png)

![methyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2490324.png)

![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2490326.png)

![N-cyclohexyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2490333.png)

![N-(2-oxo-2H-chromen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2490334.png)

![3-benzyl-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2490339.png)

![7-Methoxy-1'-propyl-2-(thiophen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490341.png)

![N-(4-isopropylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2490344.png)